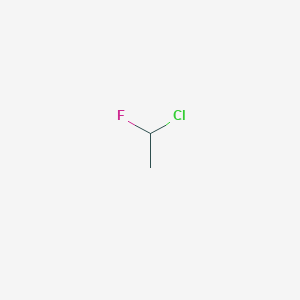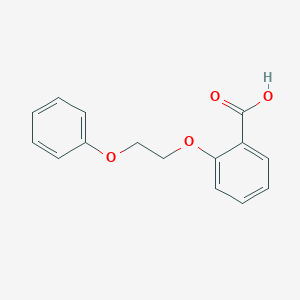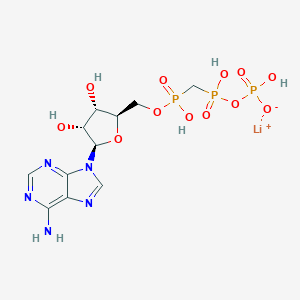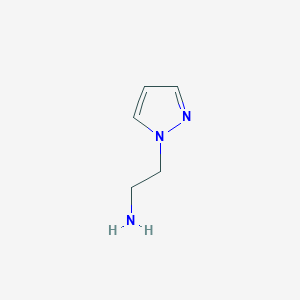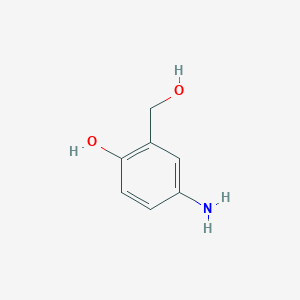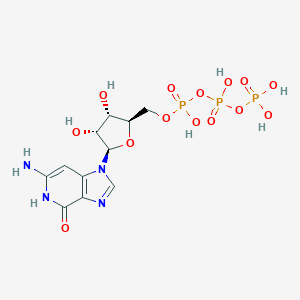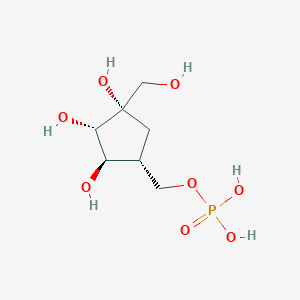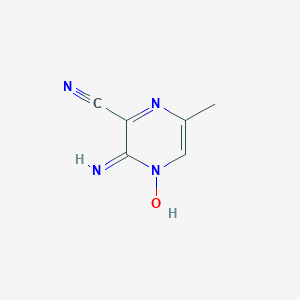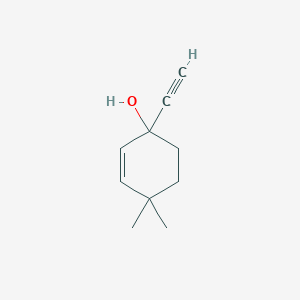
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
生化学的および生理学的効果
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its low solubility in water, which can make it difficult to work with in some experiments. In addition, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. While some progress has been made in understanding how 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol, which could improve its yield and purity.
合成法
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. The yield of this method is typically high, and the purity of the product can be easily controlled.
科学的研究の応用
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
特性
CAS番号 |
110366-21-7 |
|---|---|
製品名 |
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
InChIキー |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
正規SMILES |
CC1(CCC(C=C1)(C#C)O)C |
同義語 |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



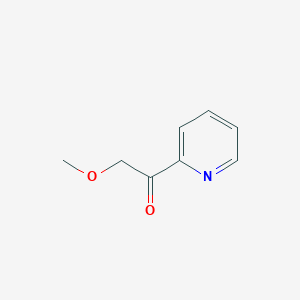
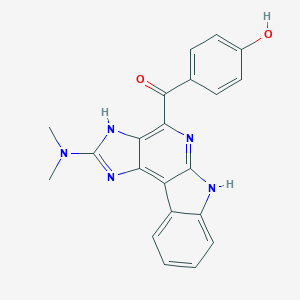
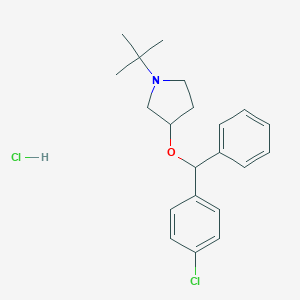
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
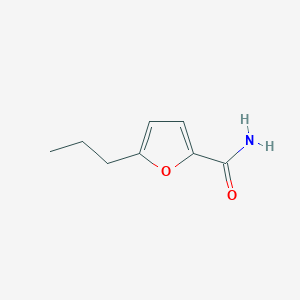
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
